(S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide
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Overview
Description
(S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and various amines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions may convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions may introduce various functional groups into the quinazoline ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a biochemical probe.
Medicine: Investigating its therapeutic potential for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide include other quinazoline derivatives such as:
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based anticancer drug.
Lapatinib: A quinazoline derivative used in the treatment of breast cancer.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique biological activities it may exhibit. Its distinct molecular configuration may result in different interactions with biological targets, leading to unique therapeutic potentials.
Conclusion
This compound is a compound with significant potential in various fields of scientific research Its synthesis, chemical reactions, and applications make it a valuable subject of study for chemists, biologists, and medical researchers
Properties
CAS No. |
920032-98-0 |
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Molecular Formula |
C14H19N5O |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(2S)-2-[[2-(aminomethyl)quinazolin-4-yl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C14H19N5O/c1-8(2)12(13(16)20)19-14-9-5-3-4-6-10(9)17-11(7-15)18-14/h3-6,8,12H,7,15H2,1-2H3,(H2,16,20)(H,17,18,19)/t12-/m0/s1 |
InChI Key |
IIDQCBYTWBVKCJ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC1=NC(=NC2=CC=CC=C21)CN |
Canonical SMILES |
CC(C)C(C(=O)N)NC1=NC(=NC2=CC=CC=C21)CN |
Origin of Product |
United States |
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